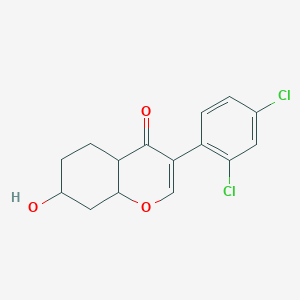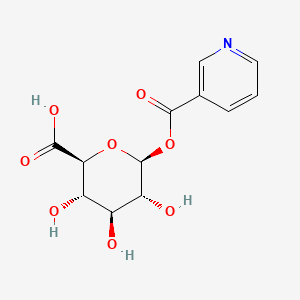
Nicotinic acid acyl-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) is a derivative of glucuronic acid, which is a carboxylic acid form of glucose. This compound is known for its role in the detoxification processes in the liver, where it conjugates with various substances to enhance their solubility and facilitate their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) typically involves the esterification of glucuronic acid with nicotinic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent to enhance the solubility of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of biocatalysts in industrial settings can also improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The ester linkage can be hydrolyzed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis or substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and detoxification processes.
Medicine: Investigated for its potential therapeutic effects, particularly in liver health and detoxification.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) involves its conjugation with various substances in the liverThe compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to target molecules .
Comparison with Similar Compounds
Similar Compounds
Glucuronic acid: The parent compound, involved in similar detoxification processes.
Nicotinic acid: A precursor in the synthesis of glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI).
Glucosiduronic acid: Another derivative of glucuronic acid with similar properties.
Uniqueness
Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) is unique due to its combined properties of glucuronic acid and nicotinic acid. This combination enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H13NO8 |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12-/m0/s1 |
InChI Key |
RRZLIYOEGIYOQP-YIQYQHPQSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


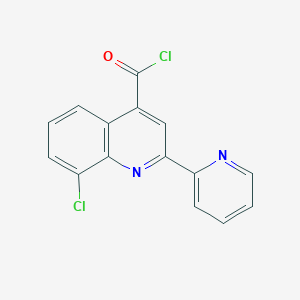
![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347678.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)
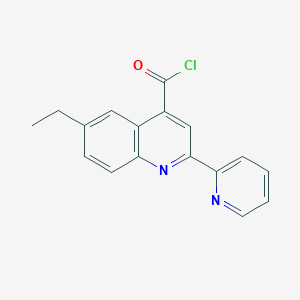
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)

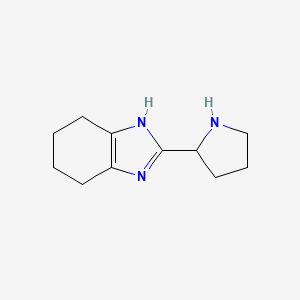
![ethyl (2Z)-2-[(6aR,8R,9aS)-8-(2,4-dioxo-1,3-diazinan-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetate](/img/structure/B12347730.png)
